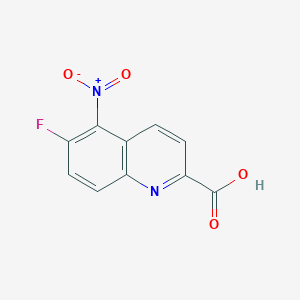![molecular formula C10H6N4O3 B11876562 7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)
7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and nitration steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-Sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also belong to the class of heterocycles and have shown significant anticancer activity.
Uniqueness
7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is unique due to its specific nitro group positioning and the resulting electronic properties. This uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H6N4O3 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
7-nitro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C10H6N4O3/c15-10-7-4-11-8-3-5(14(16)17)1-2-6(8)9(7)12-13-10/h1-4H,(H2,12,13,15) |
InChI Key |
LGBWSLJGFFYUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1[N+](=O)[O-])C(=O)NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)



![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)

![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11876569.png)
